LogP Hydrophobicity Differential: 1β-Hydroxylation Increases Polarity Relative to UDCA
The computed octanol-water partition coefficient (LogP) for 1β,3α,7β-Trihydroxy-5β-cholanic Acid is 3.03 (Chemsrc consensus) to 3.47 (WLOGP/MLOGP consensus), indicating a moderate reduction in lipophilicity compared to the parent dihydroxy UDCA (LogP ≈ 3.6–4.0, reported range for 3α,7β-dihydroxy-5β-cholanic acid) [1]. The addition of the 1β-hydroxyl group increases the topological polar surface area (TPSA = 97.99 Ų) and hydrogen-bond donor count (4 vs. 3 for UDCA), consistent with the LogP shift. This polarity differential—quantified as a ΔLogP of approximately –0.6 to –0.9 relative to UDCA—directly impacts reversed-phase HPLC retention behaviour, where the target compound elutes earlier than UDCA under standard C18 gradient conditions used in pharmacopoeial impurity methods [2].
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.03 (Chemsrc computed); Consensus LogP = 3.47 (WLOGP 3.45, MLOGP 3.06, XLogP3 3.9) |
| Comparator Or Baseline | UDCA (3α,7β-dihydroxy-5β-cholan-24-oic acid): LogP ≈ 3.6–4.0 (literature range; exact value method-dependent) |
| Quantified Difference | ΔLogP ≈ –0.6 to –0.9 (target compound more hydrophilic than UDCA) |
| Conditions | Computed LogP values from Chemsrc, PubChem, and Starshine Chemical datasheets; experimental LogP data not available |
Why This Matters
The distinct LogP value enables chromatographic separation of this impurity from UDCA in pharmacopoeial HPLC methods and informs solvent selection for extraction and formulation.
- [1] Starshine Chemical. 1β,3α,7β-Trihydroxy-5β-cholanic Acid: WLOGP 3.45, MLOGP 3.06, XLogP3 3.9, Consensus LogP 3.47, TPSA 97.99, Log S (ESOL) -4.24. View Source
- [2] Veeprho. Ursodiol Impurities and Related Compounds: Validated HPLC and LC-MS methods for separation of ursodeoxycholic acid from its epimers, stereoisomers, and hydroxylated impurities. View Source
